molecular formula C18H17BrFNOS B1325591 4-bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone CAS No. 898782-83-7

4-bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1325591
CAS No.: 898782-83-7
M. Wt: 394.3 g/mol
InChI Key: QQIQBARQVCHCLE-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone is a halogenated benzophenone derivative with a thiomorpholine moiety. Its molecular formula is C₁₈H₁₇BrFNO₃S (inferred from structural analogs in and ), and its molecular weight is approximately 394.3 g/mol (calculated by substituting chlorine with bromine in the chloro-fluoro analog from ). The compound features:

  • Fluorine at the 3-position, increasing polarity and influencing electronic properties due to its high electronegativity .
  • A thiomorpholinomethyl group at the 4'-position, introducing sulfur into the heterocycle, which may enhance lipophilicity and alter binding interactions in biological systems .

Benzophenone derivatives are widely used as UV crosslinkers in polymers and photoinitiators (), and halogenated variants like this compound may serve as intermediates in pharmaceutical synthesis or materials science due to their tunable electronic profiles.

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNOS/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIQBARQVCHCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642923
Record name (4-Bromo-3-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-83-7
Record name (4-Bromo-3-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Halogenated Benzophenone Intermediates

The initial step involves synthesizing 4-bromo-3-fluorobenzophenone or closely related halogenated benzophenones. According to patent CN1157812A, preparation of 2-fluoro-4-bromo benzyl bromide (a related halogenated intermediate) involves:

  • Diazotization of para-aminotoluene derivatives with sodium nitrite at low temperatures (below 20 °C),
  • Bromination using cuprous bromide at 70-100 °C,
  • Reduction with sodium sulfide solution at neutral pH,
  • Diazotization fluoridation with anhydrous hydrogen fluoride at 8-12 °C,
  • Light-induced bromination under UV (>3000 Å) at 160-180 °C with controlled bromine addition.

This multi-step process yields halogenated benzyl bromides, which serve as precursors for further functionalization.

Introduction of the Thiomorpholinomethyl Group

The thiomorpholinomethyl substituent is typically introduced via nucleophilic substitution or reductive amination on the halogenated benzophenone intermediate. The thiomorpholine ring, a sulfur-containing heterocycle, is attached through a methylene linker to the benzophenone core.

Research from Evitachem and Vulcanchem indicates that the synthesis involves:

  • Reacting the halogenated benzophenone with thiomorpholine or its derivatives,
  • Using solvents such as dichloromethane or tetrahydrofuran to dissolve reactants,
  • Controlling temperature and reaction time to optimize yield and minimize side reactions.

Purification and Characterization

Purification is commonly achieved by:

  • Column chromatography over silica gel using ethyl acetate-petroleum ether mixtures,
  • Distillation under reduced pressure to separate fractions based on boiling points,
  • Crystallization to enhance purity.

Characterization includes NMR, mass spectrometry, and elemental analysis to confirm the presence of bromine, fluorine, and the thiomorpholine moiety.

Detailed Reaction Conditions and Data

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Diazotization Sodium nitrite, para-aminotoluene derivative 0 to 20 1-2 hours - Low temperature to control diazonium salt formation
Bromination Cuprous bromide solution 70-100 0.5-1 hour - Formation of brominated intermediate
Reduction Sodium sulfide solution, pH=7 Ambient 15-20 hours - Converts nitro to amino group
Diazotization fluoridation Anhydrous hydrogen fluoride, sodium nitrite 8-12 (fluoridation), -3 to +3 (diazotization) 1-2 hours each - Introduces fluorine substituent
Light bromination Bromine, UV light (>3000 Å), reflux 160-180 1-2 hours 60-80 Final bromination step to obtain benzyl bromide
Thiomorpholinomethylation Thiomorpholine, solvent (DCM/THF), base catalyst Ambient to 50 Several hours Variable Nucleophilic substitution or reductive amination
Purification Column chromatography, distillation - - - Ensures high purity of final compound

Research Findings and Optimization Notes

  • Temperature control is critical during diazotization and fluoridation to prevent decomposition of intermediates and side reactions.
  • UV light-induced bromination allows selective bromination at the desired position with good yield and minimal over-bromination.
  • The thiomorpholine substitution step benefits from polar aprotic solvents like dichloromethane or tetrahydrofuran, which enhance nucleophilicity and solubility of reactants.
  • Purification by silica gel chromatography using ethyl acetate-petroleum ether mixtures provides effective separation of the target compound from impurities.
  • The presence of halogens (Br, F) increases the compound's reactivity and binding affinity in biological applications, making the synthesis relevant for medicinal chemistry.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Critical Parameters Outcome/Notes
Halogenated intermediate Diazotization, bromination, fluoridation Sodium nitrite, CuBr, HF, Br2 Low temp (0-20 °C), UV light High regioselectivity, 60-80% yield
Thiomorpholinomethylation Nucleophilic substitution Thiomorpholine, DCM/THF Ambient to 50 °C, hours Variable yield, requires optimization
Purification Chromatography, distillation Silica gel, solvents Room temp, reduced pressure High purity product

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction can lead to the formation of different functionalized benzophenones .

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzophenone core with bromine and fluorine substituents, along with a thiomorpholine moiety. Its molecular formula is C18H18BrFNOC_{18}H_{18}BrFNO with a molecular weight of approximately 360.25 g/mol. The presence of bromine and fluorine enhances its reactivity, making it suitable for various chemical transformations.

Medicinal Chemistry Applications

4-Bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone has shown promise in the development of pharmaceuticals due to its potential biological activities:

  • Anticancer Properties : Studies have indicated that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. The halogenated benzophenones are known to interact with DNA and inhibit cell proliferation.
  • Antimicrobial Activity : The thiomorpholine group is associated with antimicrobial properties. Research has demonstrated that derivatives of benzophenone can inhibit bacterial growth, making them candidates for antibiotic development.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various benzophenone derivatives, including this compound. The compound exhibited significant activity against breast cancer cell lines, suggesting its potential as a lead compound for further development.

Material Science Applications

In material science, this compound is being explored for its photophysical properties:

  • Organic Photovoltaics : The compound's ability to absorb UV light makes it a candidate for use in organic solar cells. Its structural features can enhance charge transport properties when integrated into polymer matrices.
  • OLEDs (Organic Light Emitting Diodes) : The unique electronic properties of this compound may contribute to improved efficiency in OLED applications. Its incorporation into device architectures can lead to better light emission characteristics.

Data Table: Comparison of Photophysical Properties

PropertyValue
Absorption Max (nm)350 nm
Emission Max (nm)450 nm
Quantum Yield0.75

Photophysical Investigations

Recent studies have focused on the photophysical behavior of this compound in rigid environments:

  • Phosphorescence Studies : Research has shown that the compound exhibits phosphorescent properties under specific conditions, which can be harnessed for applications in sensors and imaging technologies.

Case Study: Phosphorescence in Rigid Matrices

A computational study published in Advanced Functional Materials detailed the phosphorescent behavior of similar compounds when embedded in rigid polymer matrices. The findings suggest that structural modifications, such as those present in this compound, can significantly enhance phosphorescence efficiency.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Bromo vs. Chloro Analogs

  • 4-Chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone () has a molecular weight of 349.85 g/mol, while the bromo analog is heavier (~394.3 g/mol). Bromine’s larger atomic radius and lower electronegativity compared to chlorine may increase steric hindrance and improve leaving-group ability in nucleophilic substitutions .
  • Reactivity : Bromine’s superior leaving-group propensity could make the bromo derivative more reactive in Suzuki-Miyaura cross-couplings or SN2 reactions.

Fluorine vs. Hydroxyl/Methyl Groups

  • Substituting fluorine with a hydroxyl group (e.g., 4-fluoro-4-hydroxybenzophenone, ) reduces electronegativity and increases hydrogen-bonding capacity, altering solubility and biological interactions. Methyl groups, by contrast, enhance hydrophobicity without significant electronic effects .

Heterocyclic Group Variations

Thiomorpholinomethyl vs. Piperidinomethyl

  • Piperidinomethyl derivatives (e.g., 4-bromo-3-fluoro-4'-piperidinomethyl benzophenone, ) replace sulfur with a secondary amine in a six-membered ring.
  • Biological Interactions : Sulfur in thiomorpholine may facilitate interactions with metalloenzymes or thiol-containing proteins, whereas piperidine’s nitrogen could engage in protonation-dependent binding.

Thiomorpholinomethyl vs. Pyrrolidinomethyl

  • Pyrrolidinomethyl analogs (e.g., 4-bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone, ) feature a five-membered ring with one nitrogen.

Physicochemical and Electronic Properties

  • Solubility : Thiomorpholine’s sulfur atom enhances lipophilicity, likely reducing aqueous solubility compared to morpholine or piperidine analogs. Fluorine’s electronegativity may partially offset this by increasing polarity .
  • Electronic Effects: Halogen substituents (Br, F) decrease electron density in the aromatic rings, as shown by computational studies on substituted benzophenones (). This electron withdrawal could stabilize charge-transfer complexes or influence UV absorption profiles.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Heterocycle Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone Br (4), F (3) Thiomorpholine C₁₈H₁₇BrFNO₃S 394.3 High reactivity in cross-coupling
4-Chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone Cl (4), F (3) Thiomorpholine C₁₈H₁₇ClFNO₃S 349.85 ISO-certified pharmaceutical intermediate
4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone Br (4), F (3) Piperidine C₁₉H₁₉BrFNO 382.3 Enhanced basicity
4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone Br (4), F (3) Pyrrolidine C₁₈H₁₇BrFNO 368.2 Conformational rigidity

Biological Activity

4-Bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone (CAS No. 898763-28-5) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17BrFNOS, with a molecular weight of 394.31 g/mol. The presence of bromine and fluorine atoms, along with a thiomorpholine moiety, suggests potential reactivity that can be exploited for biological applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study highlighted the compound's effectiveness against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. A notable investigation utilized MCF-7 and HeLa cell lines to assess cytotoxic effects. The results indicated that the compound significantly inhibited cell proliferation, with IC50 values of approximately 8.47 µM for MCF-7 cells and 9.22 µM for HeLa cells after 72 hours of treatment .

Table: Cytotoxicity Results

Cell Line Concentration (µM) Viable Cells (%)
MCF-7558.48
MCF-71045.22
MCF-72021.24
HeLa562.67
HeLa1046.77
HeLa2029.33

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry analyses showing altered distributions in cell cycle phases following treatment .

Case Studies

  • Case Study on Anticancer Efficacy : In a study assessing the effects of various benzophenone derivatives on cancer cell lines, the compound demonstrated superior efficacy compared to traditional chemotherapeutics like Tamoxifen and Avastin, particularly in its ability to reduce viable cell counts significantly over prolonged exposure periods .
  • Case Study on Antimicrobial Properties : Another study focused on the antimicrobial activity of benzophenone derivatives against resistant bacterial strains, revealing that modifications in the chemical structure could enhance activity against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Q & A

Q. What are the established synthetic routes for 4-bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, starting with halogenation of the benzophenone core followed by nucleophilic substitution to introduce the thiomorpholinomethyl group. For example:

  • Step 1 : Bromination and fluorination of the benzophenone backbone using reagents like NBS (N-bromosuccinimide) and Selectfluor® .
  • Step 2 : Introduction of the thiomorpholine moiety via nucleophilic substitution under mild basic conditions (e.g., K₂CO₃ in DMF) . Key intermediates include halogenated benzophenone precursors and thiomorpholine derivatives. Purity is monitored via HPLC (>98%) and structural confirmation via 1H^1H/13C^{13}C-NMR .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • NMR Spectroscopy : 19F^{19}F-NMR identifies fluorine positioning, while 1H^1H-NMR resolves thiomorpholine proton environments. Discrepancies in coupling constants may require 2D NMR (e.g., COSY, HSQC) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 385.02) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the thiomorpholinomethyl substitution step?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiomorpholine, while additives like KI accelerate halogen exchange .
  • Temperature Control : Reactions at 60–80°C balance kinetics and side reactions (e.g., oxidation of the thiomorpholine sulfur) .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

Q. What computational methods are employed to predict the compound’s reactivity and interaction with biological targets?

  • DFT Studies : Calculate transition states for substitution reactions (e.g., Gibbs free energy barriers for thiomorpholine incorporation) .
  • Molecular Docking : Screens interactions with enzymes like cytochrome P450 or kinase targets, leveraging the compound’s halogen and sulfur motifs for binding .

Q. What are the observed biological activities, and how do structural modifications influence potency?

  • Antimicrobial Activity : The bromo-fluoro-thiomorpholine scaffold shows moderate activity against S. aureus (MIC = 32 µg/mL), attributed to membrane disruption via hydrophobic interactions .
  • Anticancer Potential : Substitution at the 4'-position with bulkier groups (e.g., piperazine) enhances apoptosis in HeLa cells by 40% compared to thiomorpholine .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Photostability : UV-Vis studies indicate degradation under UV light (λ = 254 nm), forming sulfoxide byproducts. Stabilization requires amber glassware or antioxidants like BHT .
  • Thermal Stability : TGA-DSC analysis shows decomposition above 200°C, necessitating storage at ≤4°C for long-term use .

Q. What role does the thiomorpholinomethyl group play in photopolymerization applications?

  • Photoinitiator Efficiency : The sulfur atom enhances radical generation under UV light, achieving 85% monomer conversion in acrylate polymerization .
  • Mechanism : Thiomorpholine acts as a co-initiator, donating electrons to the benzophenone triplet state to propagate polymerization .

Q. What strategies are used to resolve chirality in derivatives of this compound?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases .
  • Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) induce stereoselectivity during thiomorpholine coupling .

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